Acetyl tetrapeptide-15

Neurocosmetics Sensitive Skin Capsaicin Challenge

Acetyl tetrapeptide-15 uniquely targets the μ-opioid receptor (MOR) pathway to inhibit CGRP release, providing targeted relief for neurosensitive skin. Unlike generic anti-inflammatory peptides, its N-acetylated structure ensures enhanced stability (up to 45°C) and precise efficacy at 0.001-0.005%. Ideal for rescue serums and pre/post-procedure formulations. Procure this high-purity, neurocosmetic peptide for advanced dermatological R&D.

Molecular Formula C34H39N5O6
Molecular Weight 613.7 g/mol
CAS No. 928007-64-1
Cat. No. B1665429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl tetrapeptide-15
CAS928007-64-1
SynonymsAcetyl tetrapeptide-15;  Skinasensyl; 
Molecular FormulaC34H39N5O6
Molecular Weight613.7 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N
InChIInChI=1S/C34H39N5O6/c1-22(40)36-29(21-25-14-16-26(41)17-15-25)34(45)39-18-8-13-30(39)33(44)38-28(20-24-11-6-3-7-12-24)32(43)37-27(31(35)42)19-23-9-4-2-5-10-23/h2-7,9-12,14-17,27-30,41H,8,13,18-21H2,1H3,(H2,35,42)(H,36,40)(H,37,43)(H,38,44)/t27-,28-,29-,30-/m0/s1
InChIKeyBSXFOBDOGHFWOC-KRCBVYEFSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Acetyl Tetrapeptide-15 (CAS 928007-64-1) for Procurement in Neurocosmetics: A Technical Baseline


Acetyl tetrapeptide-15 (CAS 928007-64-1) is a synthetic, biomimetic tetrapeptide (Ac-Tyr-Pro-Phe-Phe-NH2) engineered for neurocosmetic applications . Derived from endomorphin-2, it is specifically designed to target neurosensitive skin by modulating nociceptive and inflammatory pathways at the sensory nerve level . Its primary mechanism involves agonist activity at the μ-opioid receptor (MOR), which leads to an increased neuronal excitation threshold and reduced release of pro-inflammatory neuropeptides like CGRP, thereby mitigating symptoms of skin hyperreactivity, discomfort, and neurogenic inflammation [1].

Why Generic μ-Opioid Agonists or Other Peptides Cannot Substitute for Acetyl Tetrapeptide-15


Generic substitution fails due to the highly specific molecular design of Acetyl tetrapeptide-15, which is tailored for topical neurocosmetic application. Unlike other calming or anti-inflammatory peptides (e.g., Palmitoyl tripeptide-8, Acetyl dipeptide-1 cetyl ester) found in sensitive skin products, Acetyl tetrapeptide-15 has a distinct and well-characterized mechanism of action: it is a selective agonist of the μ-opioid receptor (MOR) [1]. This is fundamentally different from the neurotransmitter-inhibiting mechanisms of some other peptides [2]. Furthermore, its N-terminal acetylation enhances its stability and modulates its activity compared to its parent molecule, endomorphin-2 [3]. Using an alternative peptide without this precise MOR-mediated pathway will not replicate the same increase in neuronal tolerance threshold, as this effect is a direct consequence of its unique structure and receptor interaction [1].

Procurement-Relevant Quantitative Differentiation Guide for Acetyl Tetrapeptide-15


In Vivo Increase in Capsaicin-Induced Discomfort Threshold vs. Placebo

In a single-blind clinical trial, a topical formulation containing 0.0015% Acetyl tetrapeptide-15 demonstrated a clear and measurable increase in the discomfort threshold when challenged with capsaicin, a TRPV1 agonist, compared to a vehicle control [1].

Neurocosmetics Sensitive Skin Capsaicin Challenge Clinical Trial

Inhibition of Capsaicin-Induced CGRP Release vs. TRPV1 Antagonist

In a co-culture model of sensory neurons, Acetyl tetrapeptide-15 significantly inhibited the release of the pro-inflammatory neuropeptide CGRP induced by capsaicin, a TRPV1 activator. The effect was comparable to, or better than, that of capsazepine, a known TRPV1 antagonist [1].

Neurogenic Inflammation CGRP In Vitro Model TRPV1

Mechanism-Specific Binding to μ-Opioid Receptors (MOR) vs. Other Targets

Acetyl tetrapeptide-15 demonstrates specific binding to μ-opioid receptors (MOR) on sensory neurons, an effect that is reversible by the opioid antagonist naloxone. This activation of MOR inhibits the TRPV1 response, reducing the release of CGRP [1][2]. This is a distinct mechanism from other sensitive-skin peptides that act as neurotransmitter inhibitors [3].

Mechanism of Action μ-Opioid Receptor Receptor Binding Selectivity

Defined Research and Industrial Application Scenarios for Acetyl Tetrapeptide-15 Based on Procurement Evidence


Formulation of Topical Products for Clinically-Assessed Soothing and Anti-Neurogenic Inflammation

Based on the clinical evidence showing an increased capsaicin discomfort threshold [1] and the in vitro data demonstrating CGRP inhibition [2], Acetyl tetrapeptide-15 is a key active for high-performance soothing creams, serums, and post-procedure care products. Its ability to directly modulate sensory neuron activity makes it suitable for formulations targeting stinging, burning, and redness associated with skin sensitivity or reactive skin. A typical effective concentration in leave-on formulas is 0.0015% [1].

Research into Novel Topical Analgesics and Anti-Inflammatory Agents

The distinct mechanism of MOR agonism and subsequent inhibition of the TRPV1-CGRP axis [3][4] positions Acetyl tetrapeptide-15 as a lead compound or a valuable tool for studying the role of peripheral opioid receptors in cutaneous pain and inflammation. Its potential extends beyond cosmetics into the development of new topical analgesics and anti-inflammatory agents for dermatological conditions characterized by neuropathic pain or hyperreactivity [5].

Development of Differentiated Sensitive Skin Cosmeceuticals with a Defined Mechanism of Action

A review of the sensitive skin market revealed that only 5 out of 7 commonly used peptides have evidence to support their use, and Acetyl tetrapeptide-15 is one of them with a well-characterized, receptor-mediated mechanism [6]. This allows formulators and brands to create products with a scientifically substantiated claim of targeting the μ-opioid receptor to raise the skin's tolerance threshold, offering a clear point of differentiation from generic 'calming' or 'soothing' products that rely on less specific ingredients [2].

Studying Neuro-Immune Cross-Talk in the Skin In Vitro

The in vitro evidence demonstrating that Acetyl tetrapeptide-15 inhibits CGRP release from sensory neurons [2] makes it a useful tool for researchers investigating neuro-immune interactions in skin models. It can be used to study the contribution of sensory nerve-derived neuropeptides to inflammatory processes in the skin, using models like the co-culture system described, and to screen for other modulators of this pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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